PROTAC EGFR degrader 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

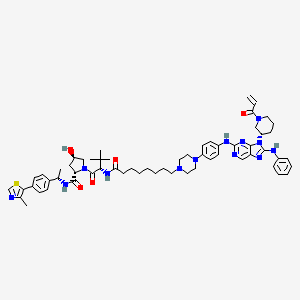

C60H77N13O5S |

|---|---|

Molekulargewicht |

1092.4 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[8-[4-[4-[[8-anilino-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-2-yl]amino]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1 |

InChI-Schlüssel |

RYXQXEGTLNBKEC-DKQRTKIFSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)[C@H]9CCCN(C9)C(=O)C=C)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC EGFR Degrader 3, also known as CP17. It details the molecular processes, summarizes key quantitative data, and provides illustrative diagrams to facilitate a deep understanding of this targeted protein degradation modality.

Core Mechanism of Action: Hijacking the Cellular Machinery for Targeted Degradation

PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation. This compound is a heterobifunctional molecule designed to specifically eliminate Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small-cell lung cancer (NSCLC).

The fundamental mechanism involves the recruitment of the cellular ubiquitin-proteasome system (UPS) to the EGFR protein. This is achieved through the PROTAC's two key domains: one that binds to EGFR and another that engages an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[1][2][3] Interestingly, some evidence suggests that for certain EGFR PROTACs, the autophagy-lysosome pathway may also be involved in the degradation process.[4][5][6][7]

Ternary Complex Formation: The Critical First Step

The cornerstone of PROTAC action is the formation of a stable ternary complex consisting of the PROTAC molecule, the target protein (EGFR), and an E3 ubiquitin ligase.[8][9] The efficiency of this complex formation is a key determinant of the degrader's potency. The linker connecting the EGFR-binding and E3 ligase-binding moieties plays a crucial role in optimizing the orientation and proximity of the two proteins within the complex to facilitate efficient ubiquitin transfer.[3] Mechanistic studies have shown that the half-life of this ternary complex strongly correlates with the processive ubiquitination and subsequent degradation of mutant EGFR.[10]

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the EGFR protein. This polyubiquitination serves as a molecular flag, marking EGFR for recognition and degradation by the 26S proteasome. The proteasome then unfolds and proteolytically cleaves EGFR into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple EGFR proteins.[1][2]

Quantitative Data Summary

The efficacy of PROTAC EGFR degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell proliferation.

| Compound Name | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |

| This compound (CP17) | EGFRL858R/T790M | H1975 | 1.56 | 32 | Not Specified | [5] |

| This compound (CP17) | EGFRdel19 | HCC827 | 0.49 | 1.60 | Not Specified | [5][11] |

| Compound 14 | EGFRDel19 | HCC827 | 0.26 | 4.91 | CRBN | [12][13] |

| Compound 14 | EGFRL858R | Ba/F3 | 20.57 | - | CRBN | [12][13] |

| MS39 (Compound 6) | EGFRDel19 | HCC-827 | 5.0 | - | VHL | [14] |

| MS39 (Compound 6) | EGFRL858R | H3255 | 3.3 | - | VHL | [14] |

| MS154 (Compound 10) | EGFRDel19 | HCC-827 | 11 | - | CRBN | [14] |

| MS154 (Compound 10) | EGFRL858R | H3255 | 25 | - | CRBN | [14] |

Impact on Downstream Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and metastasis. By degrading EGFR, PROTACs effectively shut down these pro-oncogenic pathways. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][15]

Experimental Protocols

The following outlines the general methodologies for key experiments used to characterize the mechanism of action of PROTAC EGFR degraders.

Western Blot Analysis for Protein Degradation

Objective: To quantify the extent of EGFR degradation in response to PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, H1975) and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC EGFR degrader for specified time periods (e.g., 24, 48 hours).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against EGFR, phospho-EGFR, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of EGFR degradation on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC EGFR degrader.

-

Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).

-

Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Ubiquitination Assay

Objective: To confirm that EGFR degradation is mediated by the ubiquitin-proteasome system.

Protocol:

-

Co-transfection and Treatment: Co-transfect cells with plasmids encoding HA-tagged ubiquitin and the EGFR construct of interest. Treat the cells with the PROTAC EGFR degrader and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect ubiquitinated EGFR.

Conclusion

This compound exemplifies a powerful strategy to overcome the limitations of traditional EGFR inhibitors. By hijacking the cell's own protein disposal machinery, it achieves potent and selective degradation of EGFR, leading to the suppression of downstream oncogenic signaling and potent anti-proliferative effects. The mechanism, centered on the formation of a productive ternary complex, offers a catalytic mode of action with the potential for durable clinical responses. Understanding the intricate details of its mechanism of action is paramount for the continued development and optimization of this promising therapeutic modality.

References

- 1. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 13. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PROTAC EGFR Degrader 3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 3, a significant tool in the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). This document details its structure, mechanism of action, and the experimental protocols for its characterization.

Core Concepts: An Introduction to PROTAC EGFR Degrader 3

This compound is a heterobifunctional molecule designed to specifically target and induce the degradation of EGFR, a receptor tyrosine kinase frequently implicated in cancer. It is a gefitinib-based PROTAC, meaning it utilizes a derivative of the EGFR inhibitor gefitinib as its "warhead" to bind to EGFR. This warhead is connected via a flexible linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation (EGFR - PROTAC - VHL) leads to the ubiquitination of EGFR and its subsequent degradation by the proteasome.

Structure of this compound

The precise chemical structure of this compound is defined by its systematic name: (2S,4R)-1-((S)-2-(3-(2-((5-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pentyl)oxy)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Molecular Formula: C₄₇H₅₇ClFN₇O₈S[1]

Molecular Weight: 934.52 g/mol [1]

CAS Number: 2230821-27-7[1]

The structure consists of three key components:

-

EGFR Warhead: A derivative of Gefitinib, which binds to the ATP-binding site of the EGFR kinase domain.

-

VHL Ligand: A hydroxyproline-based ligand that recruits the VHL E3 ubiquitin ligase.

-

Linker: A polyethylene glycol (PEG)-based linker that connects the warhead and the VHL ligand, providing the necessary flexibility and length for the formation of a stable ternary complex.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its efficacy in degrading EGFR and inhibiting cell proliferation.

| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| HCC827 | exon 19 deletion | 11.7 | >95 | [1] |

| H3255 | L858R | 22.3 | >95 | [1] |

Table 1: EGFR Degradation Efficiency of this compound. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum degradation percentage.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |

| H1975 | L858R/T790M | 32 | [2] |

| HCC827 | exon 19 deletion | 1.60 | [2] |

| A431 | Wild-Type | >10000 | [2] |

Table 2: Anti-proliferative Activity of this compound. IC₅₀ represents the half-maximal inhibitory concentration.

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Caption: Mechanism of Action of this compound.

By inducing the degradation of EGFR, this compound effectively shuts down its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: EGFR Signaling Pathway and Inhibition by PROTAC Degrader 3.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for EGFR Degradation

This protocol is used to quantify the degradation of EGFR in cells treated with the PROTAC.

Experimental Workflow:

Caption: Western Blotting Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.

Cell Viability Assay (CCK-8)

This assay measures the effect of the PROTAC on cell proliferation and is used to determine the IC₅₀ value.

Experimental Workflow:

Caption: Cell Viability (CCK-8) Assay Workflow.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the EGFR-PROTAC-VHL ternary complex within the cell.

Experimental Workflow:

Caption: Co-Immunoprecipitation Experimental Workflow.

Methodology:

-

Cell Treatment: Treat cells with this compound for a short period (e.g., 2-4 hours) to capture the transient ternary complex.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL protein overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing the membrane with an antibody against EGFR to detect its presence in the VHL immunoprecipitate. The detection of EGFR in the VHL pull-down confirms the formation of the ternary complex.

References

An In-depth Technical Guide to the Discovery and Development of PROTAC EGFR Degrader 3 (CP17)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PROTAC EGFR degrader 3, also known as CP17. This potent and selective degrader of mutant epidermal growth factor receptor (EGFR) represents a significant advancement in the field of targeted protein degradation for non-small cell lung cancer (NSCLC). This document details the quantitative data, experimental protocols, and underlying biological pathways associated with CP17.

Introduction to this compound (CP17)

Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Mutations in the EGFR gene are common drivers of NSCLC, and while tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, acquired resistance often limits their long-term use. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity.[2]

This compound (CP17) is a covalent PROTAC that has demonstrated high potency and selectivity for degrading clinically relevant EGFR mutants, including EGFRL858R/T790M and EGFRdel19.[3] It was developed by optimizing covalent EGFR ligands to overcome acquired resistance to TKIs.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (CP17) from various in vitro studies.

Table 1: In Vitro Degradation Activity of CP17

| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |

| H1975 | L858R/T790M | 1.56 | [3] |

| HCC827 | del19 | 0.49 | [3] |

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity of CP17

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| H1975 | L858R/T790M | 32 | [3] |

| HCC827 | del19 | 1.60 | [3] |

| A431 | Wild-Type | >10000 | [3] |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Mechanism of Action

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Mechanism of Action of this compound (CP17)

CP17 is a heterobifunctional molecule that links a covalent ligand for mutant EGFR to a recruiter for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. Interestingly, investigations have also implicated the lysosome in the degradation process initiated by CP17.[4]

Caption: Mechanism of action of CP17, leading to ubiquitination and degradation of mutant EGFR.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound (CP17).

Synthesis of this compound (CP17)

The synthesis of CP17 involves a multi-step process, beginning with the synthesis of the purine-based covalent EGFR ligand, followed by the attachment of a linker, and finally conjugation to the E3 ligase ligand. A detailed, step-by-step synthesis protocol would be found in the supplementary materials of the primary research publication. The general workflow is as follows:

Caption: General workflow for the chemical synthesis of PROTAC EGFR degrader CP17.

Cell Culture

-

Cell Lines:

-

H1975 (human NSCLC, EGFR L858R/T790M)

-

HCC827 (human NSCLC, EGFR del19)

-

A431 (human epidermoid carcinoma, EGFR wild-type)

-

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for EGFR Degradation

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CP17 or DMSO (vehicle control) for the indicated time points (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the EGFR levels are normalized to the loading control.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CP17 for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

In Vivo Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject H1975 or HCC827 cells into the flank of the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer CP17 or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm EGFR degradation).

Conclusion

This compound (CP17) is a promising therapeutic agent that effectively induces the degradation of mutant EGFR in NSCLC models. Its high potency and selectivity highlight the potential of the PROTAC technology to overcome acquired resistance to traditional EGFR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of CP17.

References

- 1. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling the Potency of PROTAC EGFR Degrader 3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, moving beyond simple inhibition to induce the outright degradation of target proteins. This technical guide delves into the specifics of PROTAC EGFR Degrader 3, a molecule demonstrating significant promise in selectively targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).

This compound, also identified as compound CP17, is a bifunctional molecule designed to hijack the cell's natural protein disposal system.[1][2] It achieves this by simultaneously binding to a target protein—in this case, mutant EGFR—and an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. This "event-driven" mechanism offers a distinct advantage over traditional "occupancy-driven" inhibitors, potentially leading to a more profound and durable pharmacological effect and a means to overcome acquired drug resistance.[3][4]

Quantitative Analysis of Binding and Degradation

The efficacy of this compound has been quantified through various cellular assays, demonstrating its high potency and selectivity for cancer cells harboring specific EGFR mutations while sparing cells with wild-type (WT) EGFR.

| Parameter | Cell Line | EGFR Genotype | Value | Citation |

| Degradation (DC50) | H1975 | L858R/T790M | 1.56 nM | [1] |

| HCC827 | del19 | 0.49 nM | [1] | |

| Anti-proliferative Activity (IC50) | H1975 | L858R/T790M | 32 nM | [1] |

| HCC827 | del19 | 1.60 nM | [1] | |

| A431 | Wild-Type | >10,000 nM | [1] | |

| Ba/F3 | del19/T790M/C797S | 481 nM | [1] | |

| Ba/F3 | L858R/T790M/C797S | 669 nM | [1] |

Mechanism of Action: A Visual Representation

The core function of a PROTAC is to act as a molecular bridge. The following diagram illustrates the mechanism by which this compound induces the degradation of mutant EGFR.

Caption: Mechanism of PROTAC-induced EGFR degradation.

Experimental Protocols

The characterization of this compound relies on established biochemical and cellular assays. Below are detailed methodologies for key experiments.

1. Cell Culture and Treatment

-

Cell Lines: Human non-small-cell lung cancer cell lines such as H1975 (harboring EGFR L858R/T790M mutation) and HCC827 (with EGFR exon 19 deletion) are commonly used.[1] A431 cells, which overexpress wild-type EGFR, serve as a negative control for selectivity.[1]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with the compound at various concentrations for specified time periods (e.g., 24 or 48 hours).[1]

2. Western Blotting for Protein Degradation (DC₅₀ Determination)

This assay is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated overnight at 4°C with a primary antibody specific for EGFR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The EGFR protein level is normalized to the loading control. The half-maximal degradation concentration (DC₅₀) is calculated by plotting the percentage of remaining EGFR against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

3. Cell Viability Assay (IC₅₀ Determination)

This assay measures the effect of the PROTAC on cell proliferation and survival.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.

-

Compound Addition: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or MTT. For CCK-8, the reagent is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

4. Competitive Binding Assay (Binding Affinity - Kd Determination)

To determine the binding affinity of the PROTAC for EGFR, a competitive binding assay can be employed.

-

Assay Principle: This assay measures the ability of the PROTAC to compete with a known fluorescently-labeled ligand (probe) for binding to the EGFR kinase domain.

-

Reagents: Recombinant human EGFR protein (wild-type or mutant), a fluorescently-labeled ATP-competitive EGFR inhibitor, and the PROTAC compound are required.

-

Procedure: A fixed concentration of the EGFR protein and the fluorescent probe are incubated with increasing concentrations of the PROTAC in an appropriate assay buffer.

-

Detection: The binding is often measured using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5] In FP, the displacement of the small fluorescent probe by the PROTAC results in a decrease in the polarization value.

-

Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the PROTAC concentration. The IC₅₀ value (the concentration of PROTAC that displaces 50% of the fluorescent probe) is calculated. The dissociation constant (Kd) can then be determined from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the affinity of the fluorescent probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PROTAC EGFR Degrader 3 (CP17): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC EGFR degrader 3, also known as CP17. It includes a summary of its activity, detailed experimental protocols for its evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound (CP17)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound (CP17) is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. CP17 has demonstrated significant anti-proliferative and degradation activity against various EGFR mutant cell lines, making it a promising candidate for further investigation. A key feature of CP17 is its covalent binding to its target, which contributes to its high potency.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (CP17) and other representative EGFR PROTACs in various cancer cell lines.

Table 1: Anti-Proliferative Activity (IC50) of this compound (CP17)

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 32 |

| HCC827 | del19 | 1.60 |

| A431 | Wild-Type | >10000 |

| Ba/F3 | del19/T790M/C797S | 481 |

| Ba/F3 | L858R/T790M/C797S | 669 |

Data sourced from MedChemExpress.[2]

Table 2: Degradation Activity (DC50) of this compound (CP17)

| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Time |

| H1975 | L858R/T790M | 1.56 | 24, 48 h |

| HCC827 | del19 | 0.49 | 24, 48 h |

Data sourced from MedChemExpress.[2]

Table 3: Degradation Activity (DC50) of Other EGFR PROTACs

| PROTAC | E3 Ligase Ligand | Cell Line | EGFR Mutation | DC50 (nM) |

| Gefitinib-based PROTAC 3 | VHL | HCC827 | Exon 19 del | 11.7 |

| Gefitinib-based PROTAC 3 | VHL | H3255 | L858R | 22.3 |

| MS39 (compound 6) | VHL | HCC-827 | del19 | 5.0 |

| MS154 (compound 10) | CRBN | HCC-827 | del19 | 11 |

| PROTAC EGFR degrader 6 | Not Specified | HCC827 | del19 | 45.2 |

Data sourced from various publications.[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is for determining the anti-proliferative activity of this compound.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., H1975, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (CP17) stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for EGFR Degradation

This protocol is for assessing the degradation of EGFR protein levels following treatment with the PROTAC.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (CP17)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-p-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

-

Calculate the percentage of EGFR degradation relative to the vehicle control and determine the DC50 value.

-

In Vitro Ubiquitination Assay

This protocol is to confirm that the PROTAC-mediated degradation of EGFR occurs through the ubiquitin-proteasome system.

Materials:

-

Cancer cell lines

-

This compound (CP17)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Treatment:

-

Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132) for a specified time.

-

-

Immunoprecipitation:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-EGFR antibody overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G agarose beads to capture the complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform Western blotting as described in section 3.2, using an anti-ubiquitin antibody to detect ubiquitinated EGFR. A high-molecular-weight smear will indicate polyubiquitination.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC Mechanism of Action

Caption: Mechanism of action of this compound (CP17).

EGFR Signaling Pathway

Caption: Simplified overview of the EGFR signaling pathway.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for the in vitro characterization of this compound.

Chemical Structure of this compound (CP17)

The chemical structure of this compound (CP17) is as follows:

(A chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will provide the SMILES notation if available, or a textual description based on search results. Based on the search, the exact structure is complex and best represented visually. The CAS number is 2768472-28-0 and the molecular formula is C60H77N13O8.[2][5])

This guide provides a foundational understanding of the in vitro characterization of this compound. For more in-depth information, please refer to the cited scientific literature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Biological Activity of PROTAC EGFR Degrader 3

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Aberrant EGFR signaling, often driven by activating mutations or overexpression, is a key factor in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, their long-term efficacy is frequently hampered by the emergence of acquired resistance mutations.[3]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome the limitations of traditional inhibitors.[4] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific target protein.[5] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[7][8]

This guide focuses on PROTAC EGFR degrader 3 , a potent and selective degrader of mutant EGFR, providing a comprehensive overview of its mechanism, cellular activity, and the experimental protocols used for its characterization.

Mechanism of Action

The fundamental mechanism of this compound aligns with the general PROTAC action. It forms a ternary complex between the target EGFR protein and an E3 ligase, leading to EGFR ubiquitination and subsequent proteasomal degradation.[4][8] A distinguishing feature of this compound is the reported involvement of the lysosome in the degradation process of the mutant EGFR, suggesting a potentially multifaceted mechanism of action that may involve both proteasomal and lysosomal pathways.[9][10]

Cellular Activity and Potency

This compound demonstrates potent and selective activity against cancer cell lines harboring specific EGFR mutations, while showing significantly less activity against wild-type (WT) EGFR.[9][10] This selectivity is crucial for minimizing off-target effects.

Summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the degrader required to inhibit cell proliferation by 50%.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 32 |

| HCC827 | del19 | 1.60 |

| A431 | Wild-Type | >10,000 |

| Ba/F3 | del19/T790M/C797S | 481 |

| Ba/F3 | L858R/T790M/C797S | 669 |

| Data sourced from MedchemExpress.[9] |

Summarizes the half-maximal degradation concentration (DC50) values, representing the concentration required to degrade 50% of the target EGFR protein.

| Cell Line | EGFR Mutation Status | Degradation Time | DC50 (nM) |

| H1975 | L858R/T790M | 24-48 h | 1.56 |

| HCC827 | del19 | 24-48 h | 0.49 |

| Data sourced from MedchemExpress.[9] |

The data clearly indicates that this compound is highly effective at nanomolar concentrations in degrading mutant EGFR and inhibiting the proliferation of corresponding cancer cells.[9] The time-course analysis shows that a decrease in EGFR expression levels can be observed after 8 hours of treatment, with maximal degradation occurring after 48 hours.[9]

Disruption of EGFR Signaling Pathway

Upon activation by ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that are crucial for tumor growth and survival.[11][12] The two major pathways are the RAS-RAF-MAPK pathway, which primarily regulates cell proliferation, and the PI3K/AKT pathway, which is a major driver of cell survival and anti-apoptosis.[12][13] By degrading the EGFR protein, this compound effectively blocks the initiation of these oncogenic signals.[9]

Experimental Protocols & Workflows

Characterization of a PROTAC degrader involves a series of in vitro assays to determine its efficacy and mechanism.

The following diagram outlines the typical workflow to quantify the degradation of a target protein induced by a PROTAC.

This protocol is a standard method to visualize and quantify changes in protein levels.

-

1. Cell Culture and Treatment:

-

Seed cells (e.g., H1975, HCC827) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 0.3 nM to 300 nM) for the desired time (e.g., 24, 48 hours).[9] Include a vehicle-only control (e.g., DMSO).

-

-

2. Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Repeat the process for a loading control antibody (e.g., β-actin, GAPDH).

-

-

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager.

-

Quantify the band intensities using software like ImageJ. Normalize EGFR band intensity to the loading control.

-

This protocol determines the concentration at which a compound inhibits cell growth by 50%.

-

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

-

2. Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Treat the cells with the compound dilutions (e.g., 0 nM to 10,000 nM) and incubate for a specified period (e.g., 72 or 96 hours).[14]

-

-

3. Viability Measurement:

-

Add a viability reagent such as MTT, MTS, or AlamarBlue to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

-

4. Data Acquisition:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

5. Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound is a highly potent and selective molecule that effectively induces the degradation of clinically relevant EGFR mutants.[9][10] Its ability to eliminate the target protein offers a distinct advantage over traditional occupancy-based inhibitors, providing a promising strategy to overcome TKI resistance in cancer therapy. The comprehensive characterization of its cellular activity, degradation profile, and impact on downstream signaling pathways underscores its potential as a valuable research tool and a lead compound for further therapeutic development. Future studies focusing on its in vivo pharmacokinetics, distribution, and efficacy are necessary to fully establish its clinical potential.

References

- 1. EGFR interactive pathway | Abcam [abcam.com]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. tandfonline.com [tandfonline.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Effects of PROTAC EGFR Degrader 3 (CP17) on Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth analysis of PROTAC EGFR Degrader 3 (also identified as CP17), a potent, covalent Proteolysis Targeting Chimera. This guide details its mechanism, efficacy in degrading mutant Epidermal Growth Factor Receptor (EGFR), and subsequent impact on critical downstream oncogenic signaling pathways.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small-cell lung cancer (NSCLC). However, the efficacy of traditional small-molecule tyrosine kinase inhibitors (TKIs) is often limited by the development of drug resistance, frequently through secondary mutations in the EGFR gene. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance. Instead of merely inhibiting the target protein, PROTACs hijack the cell's natural protein disposal machinery to induce selective degradation of the protein of interest.

This guide focuses on This compound (CP17) , a highly potent, covalent PROTAC developed to target clinically relevant EGFR mutants.[1][2] CP17 is an osimertinib- and Von Hippel-Lindau (VHL) E3 ligase ligand-based degrader that demonstrates exceptional potency and selectivity for degrading key EGFR mutants, such as EGFRL858R/T790M and EGFRdel19, which are common in NSCLC.[1][2] By eliminating the entire receptor protein, CP17 provides a more profound and sustained blockade of its downstream signaling compared to occupancy-based inhibitors.

Mechanism of Action

This compound (CP17) is a heterobifunctional molecule. One end covalently binds to the EGFR protein, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (EGFR-CP17-VHL), leading to the polyubiquitination of EGFR. The ubiquitinated receptor is then recognized and degraded by the cell's proteasome.[3] Interestingly, mechanistic studies also indicate the involvement of the lysosomal degradation pathway in the clearance of EGFR induced by CP17.[1][2]

Quantitative Data Summary

CP17 demonstrates high potency in degrading specific EGFR mutants and inhibiting the proliferation of NSCLC cell lines harboring these mutations. The data is summarized below.

Table 1: Degradation Potency (DC₅₀) and Anti-proliferative Activity (IC₅₀) of CP17

| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) | Citation(s) |

| HCC827 | del19 | 0.49 | 1.60 | [1][4] |

| H1975 | L858R/T790M | 1.56 | 32 | [1][4] |

| A431 | Wild-Type (WT) | Not effective | >10,000 | [4] |

-

DC₅₀: Half-maximal degradation concentration.

-

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Effect of CP17 on Downstream Signaling Markers

Treatment with CP17 leads to a significant, dose-dependent reduction in the phosphorylation of key downstream effectors in the PI3K/AKT and MAPK/ERK pathways.

| Cell Line | Treatment | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition | Citation(s) |

| HCC827 | CP17 (PROTAC 3) | Dose-dependent | Dose-dependent | Dose-dependent | |

| H3255 | CP17 (PROTAC 3) | Dose-dependent | Dose-dependent | Dose-dependent | |

| H1975-TM | CP17 (Compound C6) | Dose-dependent | Not specified | Blocked | [5] |

Note: Data for "PROTAC 3" and "Compound C6", which are analogous EGFR degraders, are used to illustrate the expected downstream effects of CP17.[5] The primary publication for CP17 confirms blockade of EGFR signal transduction.[1][2][4]

Effects on Downstream Signaling Pathways

EGFR activation triggers two primary signaling cascades crucial for cancer cell proliferation, survival, and metastasis: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[6][7][8] By inducing the complete degradation of the EGFR protein, CP17 effectively shuts down the initiation signals for both of these oncogenic pathways.

PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell survival, growth, and metabolism.[9] Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and block apoptosis. Degradation of EGFR by CP17 prevents PI3K activation, leading to the dephosphorylation and inactivation of AKT and its downstream effectors.

RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and migration.[10] Upon activation, EGFR recruits adaptor proteins like GRB2 and SOS, which in turn activate RAS.[6] This initiates a phosphorylation cascade from RAF to MEK and finally to ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive cell division. CP17-mediated degradation of EGFR prevents the initial recruitment of GRB2/SOS, thereby blocking the entire MAPK cascade.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound (CP17).

Protocol: Western Blot for EGFR Degradation and Pathway Inhibition

This protocol details the steps to measure the levels of total EGFR, phosphorylated EGFR (p-EGFR), and key downstream signaling proteins (p-AKT, AKT, p-ERK, ERK).

-

Cell Culture and Treatment:

-

Culture H1975 or HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of CP17 (e.g., 0.3, 1, 3, 10, 100, 300 nM) or DMSO (vehicle control) for the desired time (e.g., 24 or 48 hours).[4]

-

-

Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[11]

-

Add 100 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[12]

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (GAPDH).

-

Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the IC₅₀ value of CP17.

-

Cell Seeding:

-

Seed H1975 or HCC827 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of CP17 in culture medium.

-

Treat the cells with a range of concentrations (e.g., 0.1 nM to 10,000 nM) and a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[4]

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Conclusion

This compound (CP17) is a highly effective and selective degrader of clinically relevant EGFR mutants. By eliminating the EGFR protein, it provides a robust and durable inhibition of the downstream PI3K/AKT and MAPK/ERK signaling pathways. This mechanism offers a promising strategy to overcome TKI resistance in NSCLC and represents a significant advancement in the development of targeted protein degraders for cancer therapy. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad.com [bio-rad.com]

Unveiling the Selectivity of PROTAC EGFR Degrader 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of PROTAC EGFR degrader 3, a promising molecule designed to target and eliminate Epidermal Growth Factor Receptor (EGFR) proteins, particularly those with mutations relevant to cancer. This document provides a comprehensive overview of its activity, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and drug discovery.

Quantitative Selectivity Profile

This compound has demonstrated potent and selective activity against cancer cell lines harboring specific EGFR mutations, while exhibiting significantly lower efficacy against wild-type EGFR. The following tables summarize the key quantitative data regarding its anti-proliferative and degradation capabilities.

Table 1: Anti-proliferative Activity (IC50) of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| H1975 | L858R/T790M | 32[1] |

| HCC827 | del19 | 1.60[1] |

| A431 | Wild-Type | >10000[1] |

| Ba/F3 | del19/T790M/C797S | 481[1] |

| Ba/F3 | L858R/T790M/C797S | 669[1] |

Table 2: Degradation Activity (DC50) of this compound

| EGFR Mutant | DC50 (nM) |

| L858R/T790M | 1.56[1] |

| del19 | 0.49[1] |

Mechanism of Action and Signaling Pathway

This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule simultaneously binds to the target protein (EGFR) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[2][3][4][5] Interestingly, studies indicate that the lysosome is also involved in the degradation process induced by this specific degrader.[1][6]

The high selectivity of this compound for mutant EGFR over wild-type is attributed to its ability to more effectively induce the formation of the ternary complex with the mutant forms of the receptor.[2][3]

Below are diagrams illustrating the EGFR signaling pathway and the general mechanism of action for a PROTAC.

Caption: Simplified EGFR signaling pathway.

Caption: General mechanism of action for a PROTAC.

Experimental Protocols

The characterization of this compound involves a series of key in vitro experiments. Below are the generalized methodologies for these assays.

Cell Culture

-

Cell Lines: H1975 (EGFR L858R/T790M), HCC827 (EGFR del19), A431 (EGFR wild-type), and Ba/F3 cells engineered to express various EGFR mutations are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for Protein Degradation

This assay is crucial for quantifying the degradation of EGFR.

Caption: Western blot experimental workflow.

-

Protocol:

-

Cells are seeded in 6-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48 hours).[1]

-

Post-treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged.

-

Densitometry analysis is performed to quantify the relative protein levels.

-

Cell Viability Assay (IC50 Determination)

This assay measures the anti-proliferative effect of the degrader.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a serial dilution of this compound.

-

Following a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like CellTiter-Glo® or MTS.

-

The luminescence or absorbance is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound demonstrates a highly selective profile, potently inducing the degradation of clinically relevant EGFR mutants while sparing the wild-type protein. This selectivity is a key attribute that could translate into a wider therapeutic window and reduced off-target effects compared to traditional EGFR inhibitors. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel protein degraders. The data presented underscores the potential of PROTAC technology to overcome challenges of drug resistance in targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Initial Studies on PROTAC EGFR Degrader 3 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the initial preclinical studies on PROTAC EGFR Degrader 3, a molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR) in cancer cells. The development of proteolysis-targeting chimeras (PROTACs) represents a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) by eliminating the entire protein from the cell.[1][2]

It is important to note that the nomenclature "this compound" has been associated with at least two distinct molecules in scientific literature and commercial databases: a gefitinib-based PROTAC and an osimertinib-based PROTAC (also known as CP17). This guide will address both compounds to provide a comprehensive summary.

Compound Profiles

Gefitinib-Based PROTAC 3

This compound is a heterobifunctional molecule that links the EGFR inhibitor gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] By recruiting VHL, this PROTAC tags EGFR for ubiquitination and subsequent degradation by the proteasome.[2][5]

This compound (CP17)

Also referred to as compound CP17, this is a potent, covalent PROTAC that utilizes an osimertinib-based warhead to target EGFR and a VHL ligand to induce its degradation.[3][6] Studies indicate that the degradation of EGFR mutants by this compound involves the lysosome.[6][7]

Quantitative Data on Anti-Proliferative and Degradation Activity

The efficacy of these PROTACs has been evaluated in various non-small-cell lung cancer (NSCLC) cell lines, each harboring different EGFR mutations. The key metrics used are the half-maximal inhibitory concentration (IC50), which measures the anti-proliferative activity, and the half-maximal degradation concentration (DC50), which indicates the potency of protein degradation.

Anti-Proliferative Activity (IC50)

The IC50 values represent the concentration of the degrader required to inhibit the growth of cancer cell lines by 50%.

| Compound | Cell Line | EGFR Status | IC50 (nM) |

| This compound (CP17) | H1975 | L858R/T790M | 32 |

| HCC827 | del19 | 1.60 | |

| A431 | Wild-Type (WT) | >10,000 | |

| Ba/F3 | del19/T790M/C797S | 481 | |

| Ba/F3 | L858R/T790M/C797S | 669 |

Data sourced from MedchemExpress.[6]

Degradation Activity (DC50)

The DC50 values indicate the concentration of the PROTAC required to achieve 50% degradation of the target protein.

| Compound | Cell Line | EGFR Status | DC50 (nM) | Incubation Time |

| Gefitinib-Based PROTAC 3 | HCC827 | del19 | 11.7 | 24 hours |

| H3255 | L858R | 22.3 | 24 hours | |

| This compound (CP17) | H1975 | L858R/T790M | 1.56 | 24-48 hours |

| HCC827 | del19 | 0.49 | 24-48 hours |

Data for Gefitinib-Based PROTAC 3 sourced from Burslem et al., 2018, as cited in other studies.[2][3][4] Data for this compound (CP17) sourced from MedchemExpress.[6]

Signaling Pathways and Experimental Workflows

Visualized Mechanisms and Protocols

The following diagrams illustrate the mechanism of action for EGFR PROTACs, the downstream signaling pathways affected by EGFR degradation, and the typical workflows for key experimental assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

The Pharmacokinetics of PROTAC EGFR Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of several prominent Proteolysis Targeting Chimera (PROTAC) EGFR degraders. The information presented is curated from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to PROTAC EGFR Degraders

PROTACs represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] An EGFR-targeting PROTAC consists of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EGFR, offering a potential advantage over traditional inhibitors, particularly in overcoming drug resistance.[1] This guide will focus on the pharmacokinetic profiles of several key preclinical EGFR PROTACs.

Gefitinib-based PROTAC 3

Gefitinib-based PROTAC 3 was one of the early and potent EGFR degraders, demonstrating the feasibility of this approach for targeting receptor tyrosine kinases. It comprises the EGFR inhibitor gefitinib linked to a von Hippel-Lindau (VHL) E3 ligase ligand.

Data Presentation: Pharmacokinetics of Gefitinib-based PROTAC 3

| Parameter | Value | Species | Dosing | Reference |

| Cmax | 62 ng/mL | Rat | 8 mg/kg, subcutaneous | [2] |

| Tmax | 6 h | Rat | 8 mg/kg, subcutaneous | [2] |

| AUC | 824 ng.hr/mL | Rat | 8 mg/kg, subcutaneous | [2] |

Experimental Protocols

Pharmacokinetic Study in Rats: Male Wistar rats (n=6) were administered a single subcutaneous dose of Gefitinib-based PROTAC 3 at 8 mg/kg. Blood samples were collected at various time points, and plasma was separated. Plasma samples were subjected to protein precipitation using an organic solvent containing gefitinib-d6 as an internal standard. The resulting solutions were analyzed by UPLC-MS/MS to determine the plasma concentrations of the PROTAC. Pharmacokinetic parameters were calculated using PKSolver.[2]

Western Blotting for EGFR Degradation: HCC827 (exon 19 deletion) and H3255 (L858R mutation) cells are treated with varying concentrations of Gefitinib-based PROTAC 3 for 24 hours. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against EGFR and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of EGFR degradation.

Visualizations

References

Overcoming Drug Resistance in Cancer Therapy: A Technical Guide to PROTAC EGFR Degrader 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary approach to combat drug resistance in cancers driven by the Epidermal Growth Factor Receptor (EGFR), with a specific focus on the role and characteristics of an exemplary molecule, PROTAC EGFR degrader 3. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Challenge of EGFR-Targeted Therapy and Acquired Resistance